7-[(2-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
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Overview
Description
7-[(2-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE is an organic compound belonging to the class of coumarins and derivatives. Coumarins are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE typically involves the reaction of 2-chlorophenol with 4-propyl-2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as acetone, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-[(2-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield quinones, while reduction reactions produce alcohols .
Scientific Research Applications
7-[(2-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-[(2-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of amine oxidase, affecting neurotransmitter levels and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[(2-CHLOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE include:
- 7-[(3-CHLOROBENZYL)OXY]-2-OXO-2H-CHROMENE-4-CARBALDEHYDE
- 2-(4-CHLOROPHENYL)-7-METHOXY-1,10B-DIHYDROSPIRO[BENZO[E]PYRAZOLO[1,5-C][1,3]OXAZINE-5,1’-CYCLOPENTANE]
Uniqueness
What sets this compound apart from similar compounds is its specific structural features, such as the presence of a propyl group at the 4-position and a chlorophenylmethoxy group at the 7-position.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-2-5-13-10-19(21)23-18-11-15(8-9-16(13)18)22-12-14-6-3-4-7-17(14)20/h3-4,6-11H,2,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOAZUIZBNXOFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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